molecular formula C18H22N2O4S B4560520 4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B4560520
M. Wt: 362.4 g/mol
InChI Key: HVJLOGYHUZNULK-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethylphenoxy group and a sulfamoylphenyl group attached to a butanamide backbone

Scientific Research Applications

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoylphenyl derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,3-dimethylphenol with butanoyl chloride to form 2,3-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfamoyl groups, depending on the reagents and conditions used. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide can be compared with other similar compounds, such as:

    4-(2,3-dimethylphenoxy)-N-(4-aminophenyl)butanamide: This compound has a similar structure but with an amino group instead of a sulfamoyl group, leading to different chemical and biological properties.

    4-(2,3-dimethylphenoxy)-N-(4-methylphenyl)butanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-5-3-6-17(14(13)2)24-12-4-7-18(21)20-15-8-10-16(11-9-15)25(19,22)23/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJLOGYHUZNULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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